molecular formula C14H14BrN5O2S B11067125 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11067125
M. Wt: 396.26 g/mol
InChI Key: USOMOIZLMKVTDW-UHFFFAOYSA-N
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Description

3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a pyrazole ring, a thiophene ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves several steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiophene rings.

    Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to other heterocyclic structures.

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

This compound is used as a building block for the synthesis of more complex heterocyclic systems. It serves as a precursor for the development of new materials with unique electronic and optical properties.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Medicine

The compound is explored for its potential therapeutic applications. It is studied for its ability to interact with specific biological targets, making it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrazole and oxadiazole rings play a crucial role in this interaction, as they can form hydrogen bonds and π-π interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.

    2-Thienylmethylamine: A thiophene derivative with similar biological activity.

    1,2,4-Oxadiazole-5-carboxamide: A simpler oxadiazole derivative with similar chemical properties.

Uniqueness

The uniqueness of 3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its combination of multiple heterocyclic rings, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H14BrN5O2S

Molecular Weight

396.26 g/mol

IUPAC Name

3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C14H14BrN5O2S/c1-8-12(15)9(2)20(18-8)7-11-17-14(22-19-11)13(21)16-6-10-4-3-5-23-10/h3-5H,6-7H2,1-2H3,(H,16,21)

InChI Key

USOMOIZLMKVTDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=NOC(=N2)C(=O)NCC3=CC=CS3)C)Br

Origin of Product

United States

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